molecular formula C3H5NO2S B147333 (Methylsulfonyl)acetonitrile CAS No. 2274-42-2

(Methylsulfonyl)acetonitrile

Cat. No. B147333
CAS RN: 2274-42-2
M. Wt: 119.14 g/mol
InChI Key: FOTRKCAZUSJCQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonyl-containing compounds is described in several papers. For instance, the photoinduced synthesis of 2-sulfonylacetonitriles involves the insertion of sulfur dioxide into aryl iodides under ultraviolet irradiation, which proceeds smoothly without the need for a metal catalyst . Another synthesis method involves the reaction of (arylsulfonyl)acetonitriles with mercaptoacetic acid to yield thiazolidin-4-ones, which can be further functionalized . These methods suggest that (methylsulfonyl)acetonitrile could potentially be synthesized through similar metal-free photoinduced reactions or through reactions with sulfur dioxide.

Molecular Structure Analysis

While the molecular structure of (methylsulfonyl)acetonitrile is not directly analyzed in the papers, the structure of related sulfonyl compounds is discussed. For example, the nature of the products of deprotonation of disulfonyl carbon acids in acetonitrile solvent is characterized by conductance measurements, indicating the presence of free ions or ion pairs . This suggests that the molecular structure of (methylsulfonyl)acetonitrile could also exhibit interesting ionic characteristics when deprotonated.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to (methylsulfonyl)acetonitrile is highlighted in several papers. Arylsulfone synthesis is facilitated by acetonitrile-mediated three-component reactions using a palladium catalyst . Additionally, the interaction of acetonitrile with trifluoromethanesulfonic acid leads to the formation of various cations and neutral compounds . These studies imply that (methylsulfonyl)acetonitrile may also participate in complex reactions, potentially leading to a variety of products depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (methylsulfonyl)acetonitrile can be inferred from the properties of related compounds and solvents. Acetonitrile is a common solvent in many reactions, indicating good solvating properties and stability under reaction conditions . The electrolytic reduction of sulfinyl and sulfonyl compounds in acetonitrile suggests that (methylsulfonyl)acetonitrile could be stable under electrochemical conditions . The compatibility of acetonitrile with various functional groups, as seen in the synthesis of 2-sulfonylacetonitriles, also suggests that (methylsulfonyl)acetonitrile may exhibit similar compatibility and reactivity .

Scientific Research Applications

Chromatography and Drug Analysis

(Methylsulfonyl)acetonitrile has been utilized in chromatographic methods for drug analysis. A novel reversed-phase high-performance liquid chromatography method was developed for the determination of glucosamine, diacerein, and methyl sulfonyl methane, showcasing the compound's relevance in the pharmaceutical analysis. This method was validated for its specificity, precision, and accuracy, emphasizing its applicability in bulk, pharmaceutical dosage forms, and micro-sample rat plasma studies. The research highlighted the method's linear range, recovery rates, and retention times, confirming its suitability for regular analysis and quality control of pharmaceutical preparations containing these drugs individually or in combination (Bhavani, Rao & Mohan, 2020).

Polymer Science and Materials Chemistry

In the field of polymer science and materials chemistry, (Methylsulfonyl)acetonitrile's derivatives are part of significant research. For instance, the study of electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile solutions showed significant findings in the preparation and properties of polyaniline (PANI). The research offered insights into the electrochemical behavior, sulfur-to-nitrogen ratios indicating copolymer formation, and the solubility of copolymers in different solvents. It also explored the electrical conductivity values and the structural properties of these conducting copolymers, utilizing techniques like cyclic voltammetry, Fourier transform infrared spectroscopy, and ultraviolet-visible absorption spectroscopy (Şahin, Pekmez & Yildiz, 2002).

Medicinal Chemistry and Drug Design

In medicinal chemistry, (Methylsulfonyl)acetonitrile and its derivatives have been part of research focusing on drug design and stability. For instance, research on the synthesis of sulfones in the pyrrolo[2,1-b]thiazole series involved (Arylsulfonyl)acetonitriles reacting with mercaptoacetic acid, demonstrating the compound's role in creating potentially therapeutic molecules. This study also explored the reaction mechanisms, including alkylation and formylation processes, and provided insights into the structural aspects of the resultant compounds (Tverdokhlebov, Andrushko & Tolmachev, 2006).

Battery Technology

In the realm of battery technology, (Phenylsulfonyl)acetonitrile was investigated as a high-voltage electrolyte additive to improve the performance of lithium-ion batteries. This research shed light on the additive's capacity to form a solid electrolyte interface (SEI) on LiCoO2 cathodes, enhancing the capacity retention and rate performance of the cells. The findings indicated that (Phenylsulfonyl)acetonitrile could contribute to the formation of a protective SEI film containing sulfide, offering potential benefits in developing more efficient and durable lithium-ion batteries (Deng et al., 2019).

Safety And Hazards

(Methylsulfonyl)acetonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this chemical .

properties

IUPAC Name

2-methylsulfonylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTRKCAZUSJCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177280
Record name Mesylacetonitrile
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Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methylsulfonyl)acetonitrile

CAS RN

2274-42-2
Record name (Methylsulfonyl)acetonitrile
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Record name Mesylacetonitrile
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Record name 2274-42-2
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Record name Mesylacetonitrile
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Record name Mesylacetonitrile
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Record name MESYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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